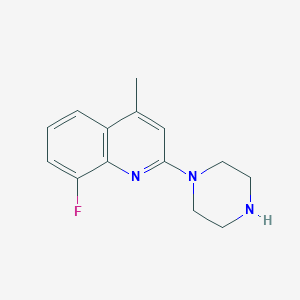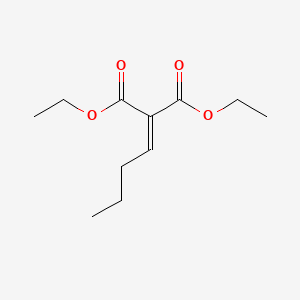
Diethyl butylidenepropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is known for its unique structure, which includes a butylidene group attached to a propanedioic acid backbone, esterified with two ethyl groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
Propanedioic acid+2EthanolAcid catalystPropanedioic acid, 2-butylidene-, 1,3-diethyl ester+Water
Industrial Production Methods
In industrial settings, the production of propanedioic acid, 2-butylidene-, 1,3-diethyl ester involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality ester .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid, 2-butylidene-, 1,3-diethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of different products. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, diethyl ester:
Uniqueness
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester is unique due to the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to other esters of propanedioic acid. This structural feature makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
13937-11-6 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
diethyl 2-butylidenepropanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3 |
Clé InChI |
HMTIRFYNPBFXRM-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



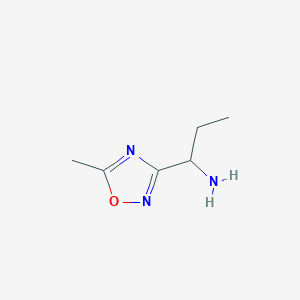


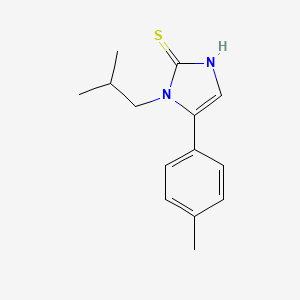
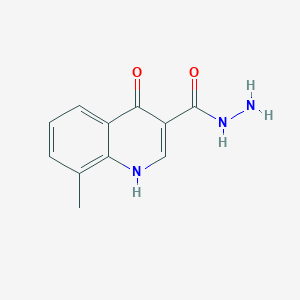
![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
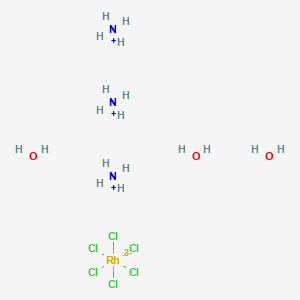

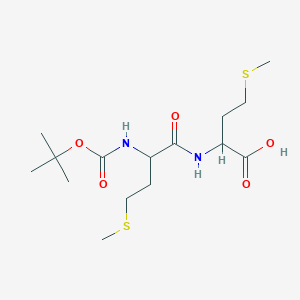

![[19-(Furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate](/img/structure/B12109086.png)

